2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol
Overview
Description
2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethoxyphenyl and methylphenyl groups, along with an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the pyrimidine core. The final step involves the nucleophilic substitution of the amino group with ethanolamine under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aminoethanol moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with similar structural features but different biological activities.
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol: Another pyrimidine derivative with potential anticancer properties.
Uniqueness
2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-4-6-15(7-5-14)17-13-18(24-21(23-17)22-10-11-25)16-8-9-19(26-2)20(12-16)27-3/h4-9,12-13,25H,10-11H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCBPPQGARHZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCO)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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